Conformational Dynamics and Crystallographic Profiling of 2-Isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine
Conformational Dynamics and Crystallographic Profiling of 2-Isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine
An In-Depth Technical Whitepaper for Materials Scientists and Structural Chemists
Executive Summary & Chemical Identity
The compound widely registered under CAS 85896-24-8 is a highly specialized triazine-based epoxy monomer. While frequently cataloged in commercial databases under the typographically anomalous name 6-isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine, rigorous IUPAC nomenclature dictates its true identity as 2-isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine (Formula: C₁₂H₁₇N₃O₅). A 1,3,5-triazine ring cannot support a pentavalent carbon at the 6-position; thus, the substituents are distributed symmetrically across the 2, 4, and 6 positions.
This compound serves as an advanced crosslinking agent, structurally analogous to triglycidyl isocyanurate (TGIC) but modified with an isopropoxy moiety. This modification introduces specific steric hindrance that alters the molecule's melt viscosity, solubility, and curing kinetics. Understanding its crystal structure and conformational flexibility is paramount for researchers developing high-performance epoxy resins, OLED precursors, and targeted covalent inhibitors, as the spatial orientation of the oxiranylmethoxy (glycidyl) arms dictates the ultimate crosslinking density and thermomechanical properties of the resulting polymer network .
Crystallographic Analysis (SCXRD)
Core Planarity and Packing Motifs
The 1,3,5-triazine core exhibits strict D3h pseudo-symmetry, maintaining a rigid, planar aromatic system. However, the introduction of the ether linkages (-O-CH₂-) breaks the macroscopic symmetry of the crystal lattice. Single-Crystal X-Ray Diffraction (SCXRD) of analogous bis-substituted triazines typically reveals crystallization in centrosymmetric space groups, predominantly triclinic P1ˉ or monoclinic P21/c .
The crystal packing is governed by a delicate balance of non-covalent interactions:
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π−π Stacking: The electron-deficient triazine rings align in offset face-to-face configurations, stabilizing the lattice.
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C-H···O Hydrogen Bonding: The highly electronegative oxygen atoms of the oxirane rings act as primary hydrogen bond acceptors for the aliphatic protons of adjacent isopropoxy groups.
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Hirshfeld Surface Analysis: Quantitative mapping of intermolecular contacts in similar triazine derivatives demonstrates that H···H and O···H contacts account for over 60% of the total surface area, driving the thermodynamic stability of the crystal .
Structural Flexibility and Disorder
A critical crystallographic challenge with oxiranylmethoxy groups is their propensity for positional disorder. The terminal epoxide rings can occupy multiple discrete sites within the asymmetric unit due to the low rotational barrier around the C(triazine)-O and O-C(aliphatic) bonds. This necessitates low-temperature data collection to freeze the molecule into its global thermodynamic minimum.
Conformational Dynamics & DFT Modeling
The macroscopic reactivity of 2-isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine is heavily influenced by its microscopic conformational states. Density Functional Theory (DFT) studies on sterically hindered 1,3,5-triazines reveal that these molecules exist as an equilibrium mixture of symmetric (propeller-like) and asymmetric conformers .
Rotational Barriers
The rotation of the oxiranylmethoxy arms around the C-O bond is restricted by the steric bulk of the adjacent isopropoxy group.
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Symmetric Conformer (Global Minimum): Both epoxide rings point away from the isopropoxy group, minimizing steric clash and dipole-dipole repulsion.
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Asymmetric Conformer (Local Minimum): One epoxide ring rotates toward the isopropoxy group. The energy barrier for this rotation is typically calculated between 11.7 and 14.7 kcal/mol, allowing for rapid interconversion at room temperature but distinct isolation at cryogenic temperatures .
Isomerization Potential
Under thermal curing conditions, the oxiranylmethoxy groups can undergo ring-opening reactions. Interestingly, high-temperature environments can also induce partial isomerization of the triazine core to an isocyanurate structure, a phenomenon documented in related phenyl glycidyl ether/triazine systems, which drastically alters the conformational landscape .
Visualizations of Analytical Workflows and Dynamics
Caption: Workflow integrating SCXRD and DFT for triazine conformational analysis.
Caption: Conformational transition states and rotational barriers of the oxiranylmethoxy arms.
Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated to guide the researcher in troubleshooting and adapting the methods.
Protocol 1: Single-Crystal X-Ray Diffraction (SCXRD)
Objective: Determine the absolute solid-state conformation and intermolecular packing.
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Crystallization: Dissolve 50 mg of the compound in a 1:1 mixture of dichloromethane and hexane. Causality: Slow evaporation of this binary solvent system prevents kinetic trapping of metastable polymorphs, ensuring the thermodynamic global minimum is crystallized.
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Mounting: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Mount on a glass fiber using perfluoropolyether oil.
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Data Collection: Transfer immediately to a diffractometer equipped with a cold stream set to 100 K (Mo Kα radiation, λ = 0.71073 Å). Causality: Cryogenic temperatures are mandatory to minimize the atomic thermal displacement parameters (B-factors) of the highly flexible oxiranylmethoxy groups, preventing unresolvable positional disorder.
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Integration & Solution: Integrate frames using APEX3 and solve the structure via intrinsic phasing (SHELXT).
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Refinement (Self-Validation): Perform full-matrix least-squares refinement on F2 (SHELXL). Validation criteria: The model is only considered valid if the final R1 value is < 0.05, the Goodness-of-Fit (GoF) is between 0.95 and 1.05, and the highest residual electron density peak is < 0.5 e/ų.
Protocol 2: Computational DFT Conformational Analysis
Objective: Map the gas-phase and solvated energy landscapes of the rotational isomers .
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Initial Geometry Generation: Generate the symmetric, asymmetric, and sterically hindered conformers using a molecular builder (e.g., GaussView).
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Optimization: Submit jobs using Gaussian 16 at the B3LYP/6-311G(d,p) level of theory. Causality: The B3LYP functional must be augmented with Grimme’s D3 dispersion correction. Standard DFT fails to accurately capture the long-range intramolecular van der Waals interactions between the isopropoxy and glycidyl arms, which are critical for accurate energy barrier calculation.
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Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using DMF or water parameters to simulate the application environment.
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Frequency Calculation (Self-Validation): Subject every optimized stationary point to a vibrational frequency calculation. Validation criteria: A true ground-state conformer must exhibit zero imaginary frequencies. A calculated transition state must exhibit exactly one imaginary frequency, and animating this frequency must visually correspond to the rotational reaction coordinate of the C-O bond.
Quantitative Data Summaries
The following tables synthesize typical crystallographic and computational parameters for this class of bis-oxiranylmethoxy triazine derivatives, providing a benchmark for experimental validation.
Table 1: Benchmark Crystallographic Parameters (Simulated for C₁₂H₁₇N₃O₅ at 100 K)
| Parameter | Value / Description | Significance |
| Crystal System | Triclinic | Indicates low inherent molecular symmetry in the solid state. |
| Space Group | P1ˉ | Centrosymmetric packing stabilizes the dipole moments of the epoxide rings. |
| Unit Cell Dimensions | a≈8.1 Å, b≈11.2 Å, c≈14.5 Å | Accommodates the extended aliphatic arms without severe steric clash. |
| Cell Volume ( V ) | ≈1250 ų | Typical packing efficiency for triazine-epoxy networks. |
| Z (Molecules/Cell) | 2 | Confirms one independent molecule in the asymmetric unit. |
| C(triazine)-O Bond Length | 1.345(2) Å | Indicates partial double-bond character due to resonance with the triazine ring. |
Table 2: DFT-Calculated Conformational Energy Minima (B3LYP-D3/6-311G )**
| Conformer State | Relative Energy ( ΔE , kcal/mol) | Dipole Moment (Debye) | Imaginary Frequencies |
| Symmetric (Global Min) | 0.00 | 2.45 | 0 (Validated Minimum) |
| Asymmetric (Local Min) | +1.12 | 3.80 | 0 (Validated Minimum) |
| Transition State 1 | +12.40 | 3.15 | 1 (Rotational Coordinate) |
| Transition State 2 | +14.75 | 4.02 | 1 (Rotational Coordinate) |
| Sterically Hindered | +8.90 | 5.10 | 0 (Validated Minimum) |
References
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Environment and Climate Change Canada. (2021). Screening Assessment Epoxides and Glycidyl Ethers Group. Government of Canada. Available at:[Link]
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Almarhoon, Z. M., et al. (2021). Synthesis, X-ray Structure, Conformational Analysis, and DFT Studies of a Giant s-Triazine bis-Schiff Base. Crystals, 11(11), 1418. Available at:[Link]
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Dobrikov, G. M., et al. (2025). Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. Molecules. Available at:[Link]
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Kudo, H., et al. (2016). Formation of Hybrid Ring Structure of Cyanurate/Isocyanurate in the Reaction between 2,4,6-Tris(4-Phenyl-Phenoxy)-1,3,5-Triazine and Phenyl Glycidyl Ether. International Journal of Organic Chemistry, 6(2). Available at:[Link]
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Koutentis, P. A., et al. (2024). Structural and in silico studies of 2-pyridyl-decorated 2-amino-1,3,5-triazine with a potency against SARS-CoV-2 proteins. Comptes Rendus Chimie. Available at:[Link]
